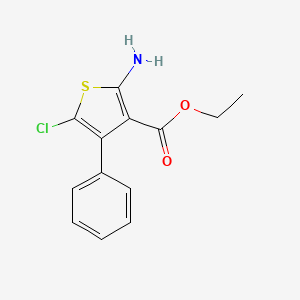

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C13H12ClNO2S |

|---|---|

Molecular Weight |

281.76 g/mol |

IUPAC Name |

ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)10-9(11(14)18-12(10)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |

InChI Key |

BPZXFXBWHMEMIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 18–24 hours |

| Sulfur Equivalents | 0.6–1.0 eq |

| Yield | 85–92% |

Procedure :

-

4-Chloroacetophenone (40 mmol), ethyl cyanoacetate (40 mmol), and sulfur (25 mmol) are dissolved in THF.

-

Diethylamine (38 mmol) is added dropwise, and the mixture is stirred for 18 hours.

-

The crude product is quenched with 3 N HCl, extracted with dichloromethane (DCM), and purified via silica gel chromatography.

Alternative Synthetic Strategies

Post-Synthetic Modification

Chlorination of pre-formed thiophene derivatives using reagents like has been explored, though this approach risks regiochemical ambiguity.

Palladium-Catalyzed Coupling

Aryl halides can undergo Suzuki-Miyaura coupling to introduce phenyl groups, but this method requires additional steps and lowers overall yield compared to the Gewald reaction.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC analysis typically shows >98% purity when silica gel chromatography is employed.

Industrial-Scale Production

Optimized Gewald reaction parameters for kilogram-scale synthesis include:

-

Solvent Recovery : THF is distilled and reused to reduce costs.

-

Catalyst Screening : Morpholine outperforms diethylamine in reducing reaction time to 12 hours.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate and related compounds, emphasizing substituent effects on properties and applications.

Table 1: Structural Comparison of this compound and Analogues

Key Findings:

Substituent Effects at Position 5: Chlorine (target compound): Enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. Carbamoyl (e.g., ): Introduces hydrogen-bonding sites, improving solubility and target specificity. Nitro (e.g., ): Strong electron-withdrawing effects increase chemical reactivity, useful in electrophilic substitution reactions.

Amino Group Derivatives: Ethoxycarbonylamino (e.g., ): Blocks hydrogen-bonding capacity, reducing bioavailability but improving stability. Trifluoroacetyl amino (e.g., ): Electron-withdrawing effects destabilize the amino group, altering reactivity in synthesis.

Biological Activity

Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound from the thiophene family, notable for its diverse biological activities. This article explores its potential applications in various therapeutic areas, including antimicrobial and anticancer activities, supported by detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ethyl ester group

- Amino group

- Chloro substituent on the thiophene ring

This configuration contributes to its chemical reactivity and biological interactions. The molecular formula is with a molar mass of approximately 281.76 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The presence of the amino group facilitates interactions with bacterial cell membranes, potentially disrupting their integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as a kinase inhibitor, modulating pathways involved in apoptosis and cell proliferation. The unique structural features allow it to interact with biological macromolecules, influencing cell signaling pathways critical for cancer progression .

Case Study: In Vitro Anticancer Activity

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, when tested against human breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Proteins : The amino group can form hydrogen bonds with various biological targets, while the thiophene ring allows for π–π stacking interactions with aromatic residues in proteins.

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation and enhanced apoptosis .

- Metal Complexation : It has been observed that the compound can form stable complexes with metal ions, which may enhance its biological activity through synergistic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar thiophene derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Contains nitrogen heterocycles | Antimicrobial |

| Compound B | Lacks chloro substituent | Lower anticancer activity |

| This compound | Amino group and chloro substituent | Antimicrobial and anticancer |

This table illustrates how this compound stands out due to its specific structural components that enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Synthetic Routes : The Gewald reaction is a common method for synthesizing thiophene derivatives. For this compound, key steps include cyclocondensation of α-cyanoesters with elemental sulfur and amines, followed by chlorination at the 5-position . Ethanol reflux with catalysts like sulfuric acid is typical for esterification .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants. Impurities often arise from incomplete chlorination or ester hydrolysis, requiring column chromatography for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Resolves substituent positions on the thiophene ring (e.g., phenyl at C4, chloro at C5) .

- FT-IR : Confirms ester carbonyl (1700–1750 cm⁻¹) and amino groups (3300–3500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3) .

- Mitigation : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) .

- Storage : Amber glass bottles at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?

- DoE (Design of Experiments) : Vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvent systems (polar aprotic vs. protic), and reaction time. For example, DMF increases reaction rates but may promote side reactions .

- Analytical Monitoring : Use TLC (Rf = 0.5 in hexane:EtOAc 7:3) and HPLC (C18 column, 254 nm) to track intermediate formation .

Q. What computational strategies predict biological target interactions for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, kinase inhibitors). The chloro and phenyl groups show hydrophobic binding to active sites .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS). Key hydrogen bonds involve the amino group and carboxylate oxygen .

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be resolved?

- Purity Verification : LC-MS to confirm >95% purity; impurities (e.g., hydrolyzed esters) may skew bioassay results .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, anti-inflammatory activity varies with LPS concentration in RAW264.7 macrophages .

Q. What structural modifications enhance selectivity for specific therapeutic targets?

- Substituent Engineering :

- Electron-Withdrawing Groups : Nitro at C5 increases electrophilicity, enhancing kinase inhibition .

- Bulkier Esters : Replace ethyl with tert-butyl to improve metabolic stability .

- Hybrid Analogues : Conjugation with triazoles or pyrimidines via click chemistry broadens activity spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.